1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H9FN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 3-fluoropyridine with ethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines with different substitution patterns.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various substituted amines .
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride
- 1-(3-Chloro-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride
- 1-(2-Fluoropyridin-3-yl)ethan-1-amine
Comparison: 1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C7H10ClFN2 |
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Molecular Weight |
176.62 g/mol |
IUPAC Name |
1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H |
InChI Key |
MPEHHZCSUKROFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)N.Cl |
Origin of Product |
United States |
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